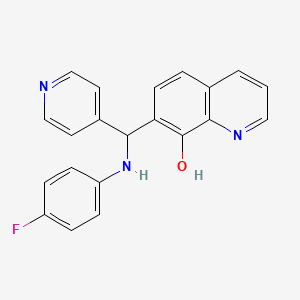

7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol

Description

Properties

IUPAC Name |

7-[(4-fluoroanilino)-pyridin-4-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c22-16-4-6-17(7-5-16)25-19(15-9-12-23-13-10-15)18-8-3-14-2-1-11-24-20(14)21(18)26/h1-13,19,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMQMKIJNNLQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=NC=C3)NC4=CC=C(C=C4)F)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(4-Fluorophenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The amino group is then introduced via amination reactions, and finally, the pyridinylmethyl group is added through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-{(4-Fluorophenyl)aminomethyl}quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino-substituted quinolines.

Scientific Research Applications

7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol exhibits a range of biological activities, making it a subject of interest in drug development:

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival. Its mechanism involves the inhibition of key enzymes such as kinases, which play critical roles in cancer cell signaling.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial DNA synthesis and function through interactions with essential enzymes like DNA gyrase.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for several enzymes, making it relevant for therapeutic applications in diseases where enzyme dysregulation occurs.

Synthesis and Characterization

The synthesis of 7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : Utilizing precursors that can undergo cyclization to form the quinoline structure.

- Substitution Reactions : Introducing the fluorophenyl and pyridine groups through nucleophilic substitution or coupling reactions.

- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography to confirm its structure and purity.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol:

-

Anticancer Studies :

- A study evaluated the compound's effect on HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, demonstrating significant antiproliferative activity at low micromolar concentrations.

- The mechanism was linked to apoptosis induction through caspase activation pathways.

-

Antimicrobial Research :

- Investigations into its antimicrobial properties revealed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity.

- The presence of the fluorine atom enhances lipophilicity, facilitating better membrane penetration in microbial cells.

-

Enzyme Interaction Studies :

- In silico docking studies have identified potential binding sites on target enzymes, suggesting that the compound can effectively inhibit enzyme activity through competitive inhibition mechanisms.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-(Phenyl(pyridin-2-ylamino)methyl)quinolin-8-ol | Similar quinoline scaffold without fluorine | Antimicrobial |

| 7-(4-Fluorophenyl)(6-methylpyridin-2-ylamino)methylquinolin-8-ol | Fluorine instead of trifluoromethyl | Anticancer |

| 7-(Phenylamino)(4-(trifluoromethyl)phenyl)methylquinolin-8-ol | Lacks pyridine substitution | Enzyme inhibition |

Mechanism of Action

The mechanism of action of 7-{(4-Fluorophenyl)aminomethyl}quinolin-8-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The target compound is compared with structurally similar analogues (Table 1), focusing on substituent effects, yields, melting points, and molecular properties.

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | logP* | Reference |

|---|---|---|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl, pyridin-4-yl | C21H16FN3O | 345.37 | N/A | N/A | ~3.5† | |

| 7-((Phenylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (Compound 2) | Phenyl, 4-(trifluoromethyl)phenyl | C23H17F3N2O | 406.39 | 83–85 | 29 | 4.1 | |

| 7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol (Compound 3) | Phenyl, pyridin-2-yl | C21H17N3O | 327.38 | 129–130 | 13 | 2.8 | |

| 7-[[(4-Fluorophenyl)(4-methylpiperazinyl)]methyl]quinolin-8-ol | 4-Fluorophenyl, 4-methylpiperazinyl | C22H23FN3O | 370.44 | N/A | N/A | ~2.0† | |

| KIN1408 | 4-(Difluoromethoxy)phenyl, 5-methoxybenzothiazol-2-yl | C23H17F2N3O2S | 445.46 | N/A | N/A | 4.8 | |

| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol | 6-Methylpyridin-2-yl, pyridin-2-yl | C21H18N4O | 342.40 | N/A | N/A | 3.6 |

*Calculated using ChemDraw or estimated via fragment-based methods.

†Estimated based on structural similarity.

Key Observations:

Substituent Effects on Lipophilicity (logP): The trifluoromethyl group in Compound 2 increases lipophilicity (logP = 4.1) compared to the target compound (~3.5), which lacks this hydrophobic group . The 4-methylpiperazinyl group in the piperazine analogue significantly lowers logP (~2.0), enhancing water solubility .

Higher melting points (e.g., 129–130°C for Compound 3) correlate with increased crystallinity from polar substituents like pyridin-2-yl .

Structural and Crystallographic Insights

- Crystal Packing: The morpholine-substituted analogue 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol (Acta Cryst. 2013) forms hydrogen-bonded dimers via the quinolin-8-ol hydroxyl group, a feature likely conserved in the target compound .

Biological Activity

7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline family, which is known for various pharmacological properties, including antibacterial, antifungal, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The structural formula of 7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol can be represented as follows:

This compound features a quinoline core with a fluorophenyl group and a pyridine moiety, which are critical for its biological interactions.

- Enzyme Inhibition : Quinoline derivatives have been reported to inhibit various enzymes, including protein kinases and monoamine oxidases (MAOs). The presence of the fluorophenyl group may enhance binding affinity due to electronic effects.

- Antimicrobial Activity : The quinolin-8-ol structure is known for its ability to chelate metal ions, which can disrupt microbial enzyme function.

- Antitumor Properties : Some studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

A study evaluating the antibacterial properties of related quinoline derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed, revealing that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol | E. coli | 16 |

| 7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol | S. aureus | 8 |

Antitumor Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound could induce apoptosis through the intrinsic pathway, with IC50 values reported between 10 to 20 µM. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, indicating DNA fragmentation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 12 | Cell cycle arrest |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Materials and Environmental Science highlighted the synthesis and biological evaluation of several quinoline derivatives. Among them, those structurally similar to 7-(((4-Fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol showed promising antibacterial activity against resistant strains of bacteria .

- Case Study on Antitumor Activity : Another investigation focused on the anticancer properties of quinoline derivatives demonstrated that compounds with a similar scaffold effectively inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents for cancer treatment .

Q & A

Basic: What synthetic methodologies are reported for the preparation of 7-(((4-fluorophenyl)amino)(pyridin-4-yl)methyl)quinolin-8-ol?

The compound is typically synthesized via a Mannich-type reaction or multicomponent condensation. Key steps include:

- Reagent selection : Use of paraformaldehyde as a carbonyl source, combined with 4-fluoroaniline and pyridin-4-ylmethylamine derivatives.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) under reflux conditions (60–80°C) to enhance reactivity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .

Reported yields range from 16% to 68%, depending on substituent steric effects and reaction scale .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended?

- X-ray crystallography : Single-crystal diffraction data are refined using SHELXL (for small-molecule refinement) or SIR97 (for direct-method phase solutions).

- Validation : The R factor (<5%) and residual electron density maps are analyzed to confirm structural accuracy .

- Database cross-referencing : Compare with similar quinoline derivatives in the RCSB PDB (e.g., 6-(4-fluorophenyl)quinolin-8-ol) to validate bond lengths and angles .

Advanced: How can researchers optimize low synthetic yields (e.g., 16%) observed in initial attempts?

- Multi-step diversification : Introduce late-stage functionalization at the quinoline 8-position or pyridine ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate the Mannich reaction.

- Scale-up adjustments : Switch from batch to flow chemistry for improved heat and mass transfer, reducing side-product formation .

Advanced: What analytical techniques are critical for confirming the purity and structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., J values for aromatic protons) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., m/z 349.1422 for C₂₁H₁₇FN₃O) with <5 ppm error .

- HPLC-PDA : Purity assessment (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Basic: What biological activities are associated with quinolin-8-ol derivatives, and how are they screened?

- Antiviral activity : Test against HIV-1 integrase (IN)-LEDGF/p75 interaction via fluorescence polarization assays. IC₅₀ values <10 µM indicate potency .

- Cytotoxicity profiling : Use MT-4 or HEK293 cell lines with MTT assays to rule out nonspecific toxicity .

- Enzyme inhibition : Evaluate binding to kinases (e.g., p38 MAPK) using kinase-Glo luminescent assays .

Advanced: How do structural modifications at the pyridin-4-yl or 4-fluorophenyl groups affect bioactivity?

- Pyridine substitution : Replacing pyridin-4-yl with morpholin-4-yl increases solubility but reduces IN-LEDGF/p75 binding affinity due to altered π-π stacking .

- Fluorophenyl modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances metabolic stability but may increase cytotoxicity .

- SAR studies : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., HIV-1 integrase) .

Basic: How are computational methods applied to study this compound’s interactions?

- Docking simulations : Model interactions with HIV-1 integrase (PDB: 7JS) to identify key residues (e.g., Asp64, Glu152) involved in binding .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites .

Advanced: How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

- Multi-software validation : Cross-check refinements using both SHELXL and PHENIX to identify systematic errors .

- Twinned data analysis : Apply the Hooft parameter in PLATON to detect twinning and reprocess data with correct space groups .

Basic: What are the stability and storage recommendations for this compound?

- Storage : -20°C in amber vials under argon to prevent oxidation of the quinolin-8-ol moiety.

- Solubility : DMSO stock solutions (30 mg/mL) are stable for ≤6 months at 2–8°C .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.